Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate
Description
The compound Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate features a multifunctional structure comprising:
- A 4-methylthiazole-5-carboxylate core, which is esterified at the 5-position.
- A benzamido group at the 2-position of the thiazole ring, substituted with a piperazinyl sulfonyl moiety.
- A 4-(ethoxycarbonyl)piperazine group linked via a sulfonyl bridge to the benzamido unit.
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S2/c1-4-31-19(27)17-14(3)22-20(33-17)23-18(26)15-6-8-16(9-7-15)34(29,30)25-12-10-24(11-13-25)21(28)32-5-2/h6-9H,4-5,10-13H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOIPRAGQPYTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.47 g/mol. The compound features a thiazole ring, a piperazine moiety, and sulfonamide functionalities, which contribute to its biological activity.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacteria and fungi. In one study, thiazole-based compounds were screened for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with promising results indicating strong inhibitory effects .
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-carboxylate | E. coli, S. aureus | |
| Thiazole derivatives | Pseudomonas aeruginosa, Streptococcus pyogenes |
Anticancer Potential
The thiazole moiety is known for its anticancer properties. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, a study on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring enhance anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 51am | MKN-45 (gastric cancer) | 1.61 ± 1.92 | |
| Compound with methoxy group | Various lines | <30 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, thereby affecting cellular responses.
- Apoptosis Induction : The compound's structure allows it to induce apoptosis in cancer cells through various biochemical pathways.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar thiazole derivatives for their biological activities:
- Synthesis of Thiazole Derivatives : Researchers synthesized a series of thiazole derivatives and evaluated their antibacterial and anticancer activities, finding several compounds with promising efficacy against tested strains .
- In Vivo Studies : Further investigations are needed to assess the pharmacokinetics and bioavailability of this compound in animal models to confirm its therapeutic potential.
Scientific Research Applications
Structure and Synthesis
The compound features a thiazole ring, a piperazine moiety, and a sulfonamide linkage, which contribute to its unique properties. The synthesis typically involves multi-step reactions that optimize yield and purity. Key synthetic pathways include:
- Sulfonation : Introduction of the sulfonyl group.
- Piperazine Coupling : Formation of the piperazine derivative.
- Carboxylation : Finalizing the carboxylate functionality.
Each step requires precise control of reaction conditions to maximize efficiency and minimize by-products.
Biological Activities
Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate exhibits a range of biological activities:
- Antimicrobial Properties : Studies indicate promising antibacterial and antifungal activities against various strains, including Bacillus subtilis and Aspergillus niger. The compound's structure suggests it may interact with bacterial enzymes critical for survival, such as DNA gyrase .
- Cytotoxicity : Preliminary tests show that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. For instance, related compounds have demonstrated significant cytotoxic effects in assays against HeLa and MCF-7 cells .
Antimicrobial Activity Assessment
A study conducted on a series of thiazole derivatives, including this compound, evaluated their minimum inhibitory concentration (MIC) against several microbial strains. The results indicated that certain derivatives exhibited potent activity against Bacillus subtilis, with some compounds achieving MIC values as low as 10 µg/mL .
Cytotoxicity Evaluation
In another investigation, derivatives were screened for cytotoxic effects using the MTT assay on various cancer cell lines. One derivative demonstrated an IC50 value of 0.99 µM against the BT-474 breast cancer cell line, highlighting its potential as a lead compound for further development in oncology .
Comparison with Similar Compounds
Structural Analogues
a) Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ()
- Key differences :
- Replaces the benzamido-piperazinyl sulfonyl side chain with a 4-pyridinyl group.
- Impact :
- The pyridinyl analogue shows reduced molecular complexity and may exhibit lower target specificity compared to the target compound .
b) Compound 5g (Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate) ()
- Key similarities :
- Shares the ethoxycarbonyl-piperazine motif, which enhances solubility and modulates pharmacokinetics.
- Key differences :
- Contains a benzimidazole core instead of a thiazole, altering electron distribution and binding affinity.
- Demonstrates potent antitubercular activity (MIC = 0.112 μM against MTB-H37Rv), suggesting that the target compound’s piperazinyl sulfonyl group could be leveraged for similar applications .
c) Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()
- Key differences :
- Features a pyrazole-benzothiazole hybrid structure rather than a thiazole-benzamido scaffold.
- Impact :
- The absence of a sulfonamide bridge may limit its utility in targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Sulfonylation : Reacting 4-(ethoxycarbonyl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
- Amide Coupling : Use coupling agents like ethyl chloroformate or DCC to link the sulfonamide intermediate to the thiazole-carboxylate core. Reflux in ethanol with glacial acetic acid as a catalyst is typical .
- Key Data : Yields range from 50–75%, with purity >95% achievable via silica gel chromatography .
Q. How can structural characterization (e.g., NMR, X-ray crystallography) resolve ambiguities in regiochemistry or stereochemistry?
- Methodology :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm the sulfonyl-benzamido linkage and ester groups. The methylthiazole proton typically appears as a singlet at δ 2.5–3.0 ppm .
- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in ethanol/water. A reported analog (Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) showed planar thiazole and benzamido moieties with a dihedral angle of 12.3° .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Methodology :
- Solubility : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Ethyl ester groups enhance lipid solubility but may require hydrolysis to carboxylic acid derivatives for aqueous assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). The sulfonamide linkage is stable under acidic conditions (pH 4–6), but ester groups hydrolyze rapidly at pH >8 .
Q. How do structural modifications (e.g., replacing the piperazine sulfonyl group) affect biological target engagement?
- Methodology :
- SAR Studies : Compare the parent compound with analogs (e.g., 4-benzyl-1,3-oxazole derivatives) in enzymatic assays. Piperazine sulfonyl groups are critical for binding to Bcl-2 family proteins, with IC₅₀ values <100 nM in apoptosis assays .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with Bcl-xL. The sulfonyl oxygen forms hydrogen bonds with Arg139 and Tyr195 residues .
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₅N₄O₇S₂) with <2 ppm error. Discrepancies in NMR may arise from solvent polarity; re-run spectra in deuterated DMSO vs. CDCl₃ .
- IR Spectroscopy : Validate ester carbonyl stretches at ~1720 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .
Contradictions in Literature
- Synthetic Yields : reports 50–60% yields for similar triazole derivatives, while achieves 63–75% for oxazole analogs. This discrepancy may stem from differences in coupling reagent efficiency (DCC vs. ethyl chloroformate) .
- Stability : While claims ester hydrolysis at pH 8, notes stability in phosphate buffer (pH 7.4) for 24 hours. This suggests pH thresholds vary with substituent electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
